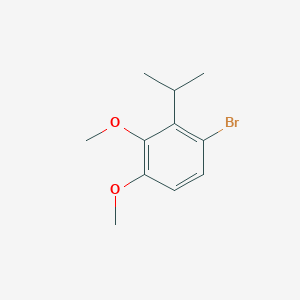

6-Fluoro-1-methylindoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

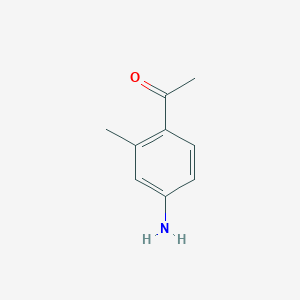

6-Fluoro-1-methylindoline-2,3-dione is a fluorinated indoline derivative that is part of a broader class of compounds with potential applications in biomedical analysis and antibacterial treatments. While the specific compound is not directly studied in the provided papers, related fluorinated indole derivatives have been synthesized and evaluated for their properties and potential uses. For instance, fluorogenic enzyme substrates have been synthesized for the detection of pathogenic bacteria, and fluorinated indole derivatives have been assessed for their antibacterial activity .

Synthesis Analysis

The synthesis of related fluorinated indole derivatives involves various chemical reactions. For example, 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones have been synthesized through the reaction of secondary amines with N-chloro-acetyl-5/6-fluoroindole-2,3-diones. Additionally, 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones were produced by condensing substituted phenylhydrazines with 5/6-fluoro-1-morpholinomethylindole-2,3-diones . These methods suggest possible synthetic routes that could be adapted for the synthesis of 6-Fluoro-1-methylindoline-2,3-dione.

Molecular Structure Analysis

The molecular structure of fluorinated indole derivatives is characterized by the presence of a fluorine atom, which can influence the compound's electronic properties and reactivity. In a related compound, the dihedral angle between the isoindoline-1,3-dione and a substituted phenol group was measured, indicating the planarity of the isoindoline-1,3-dione fragment . This structural information is relevant as it can affect the compound's intermolecular interactions and stability.

Chemical Reactions Analysis

Fluorinated indole derivatives participate in various chemical reactions. The synthesis of these compounds often involves condensation reactions, as well as reactions with secondary amines. The presence of the fluorine atom can alter the reactivity of the indole ring, potentially leading to unique chemical behaviors that could be exploited in the development of new reagents or pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indole derivatives are influenced by their molecular structure. For instance, the stability of these compounds against light and heat has been noted, with no degradation observed under certain conditions . The photophysical properties, such as fluorescence intensity and quantum yield, are also significant, as they determine the compound's suitability for applications like fluorescent labeling or the detection of bacteria . The intermolecular hydrogen bonding patterns can further affect the compound's solubility and crystallinity .

科学的研究の応用

Molecular Structure and Interaction

- The compound 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione has been analyzed for its molecular structure, revealing a significant dihedral angle between its isoindoline-1,3-dione and 3-fluoro-4-methylphenol groups, contributing to its planarity and intermolecular interactions (Vesek et al., 2012).

Antibacterial Properties

- A study on fluorine-containing indole-2,3-dione derivatives, including 6-Fluoro-1-methylindoline-2,3-dione, demonstrated their potential as antibacterial agents against Gram-positive and Gram-negative bacteria (Joshi, Pathak, & Jain, 1981).

Synthesis and Herbicidal Activity

- The synthesis of 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones and their utility as herbicides were explored. These compounds, including variants of 6-Fluoro-1-methylindoline-2,3-dione, exhibit activity as protoporphyrinogen oxidase inhibitors, a mechanism used in herbicidal applications (Huang et al., 2005).

Fluorescent Probe Development

- Research has focused on developing fluorescent probes using derivatives of 6-Fluoro-1-methylindoline-2,3-dione for detecting specific substances, such as 1, 4-dithiothreitol (DTT), demonstrating the compound's utility in biochemical imaging and sensing applications (Sun et al., 2018).

Antimicrobial Activity of Derivatives

- Derivatives of 5-Fluoro-1H-indole-2,3-dione-triazoles, closely related to 6-Fluoro-1-methylindoline-2,3-dione, have been synthesized and shown to possess significant antimicrobial properties, highlighting the potential of fluorine-containing indole derivatives in pharmaceutical applications (Deswal et al., 2020).

Liquid Chromatographic Analysis

- Phanquinone, similar in structure to 6-Fluoro-1-methylindoline-2,3-dione, has been used as a fluorescent pre-chromatographic derivatization reagent for liquid chromatographic analyses, demonstrating the utility of these compounds in analytical chemistry (Gatti, Gioia, & Pietra, 2002).

Antituberculosis Activity

- Synthesized derivatives of 5-fluoro-1H-indole-2,3-dione have exhibited promising antituberculosis activity, suggesting the therapeutic potential of 6-Fluoro-1-methylindoline-2,3-dione and its analogs in treating tuberculosis (Karalı et al., 2007).

Tyrosinase Inhibition

- Phthalimide derivatives, structurally similar to 6-Fluoro-1-methylindoline-2,3-dione, have shown potential as tyrosinase inhibitors, indicating possible applications in cosmetic and dermatological formulations (Then et al., 2018).

Safety And Hazards

特性

IUPAC Name |

6-fluoro-1-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMHRNWVOHIJLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564086 |

Source

|

| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-methylindoline-2,3-dione | |

CAS RN |

134640-74-7 |

Source

|

| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)